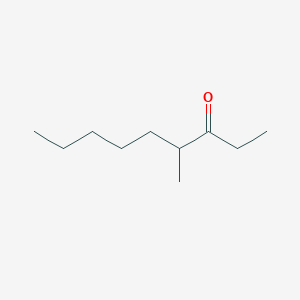4-Methylnonan-3-one
CAS No.: 6137-19-5
Cat. No.: VC20670617
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6137-19-5 |
|---|---|
| Molecular Formula | C10H20O |
| Molecular Weight | 156.26 g/mol |
| IUPAC Name | 4-methylnonan-3-one |
| Standard InChI | InChI=1S/C10H20O/c1-4-6-7-8-9(3)10(11)5-2/h9H,4-8H2,1-3H3 |
| Standard InChI Key | BYSPXHLWIARMJU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C)C(=O)CC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 4-methylnonan-3-ol, follows IUPAC rules, denoting a nine-carbon chain (nonane) with a hydroxyl group (-OH) at position 3 and a methyl branch at position 4. Its molecular formula, C₁₀H₂₂O, confirms a saturated hydrocarbon structure with one oxygen atom .
Stereochemical and Conformational Properties
The molecule’s stereochemistry is influenced by the chiral center at C3, which bears the hydroxyl group. The PubChem entry provides a 3D conformer model, highlighting possible spatial arrangements that impact reactivity and physical properties . The SMILES notation CCCCCC(C)C(CC)O further clarifies the branching pattern and functional group placement .
Synthetic Methodologies and Industrial Relevance
Continuous Flow Synthesis
The development of vertical dynamic reactors (VDRs) for meropenem intermediates highlights advancements in safe, efficient alcohol synthesis . By enhancing mass and heat transfer, VDRs reduce reaction times (e.g., from 600 to 20 minutes) and improve yields (85% to 91%), principles applicable to scaling 4-methylnonan-3-ol production .
Physicochemical Properties and Stability
Boiling Point and Solubility
While explicit data for 4-methylnonan-3-ol are unavailable, analogs like 3-ethyl-4-methylnonane (C₁₂H₂₆) exhibit logP values of 4.64, indicating high hydrophobicity . This suggests that 4-methylnonan-3-ol is poorly water-soluble, favoring organic solvents like ethanol or toluene .
Thermal and Oxidative Stability
Secondary alcohols typically undergo dehydration to alkenes under acidic conditions or oxidation to ketones. The absence of reported decomposition pathways in the search results implies stability under standard storage conditions .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
4-Methylnonan-3-ol’s structure aligns with chiral building blocks used in antibiotics like cresomycin and BT-33 . For example, TiCl₄-mediated conjugate additions and syn-aldol reactions enable stereoselective construction of complex molecules, a strategy adaptable to modifying this alcohol .
Future Directions and Research Gaps
Exploration of Catalytic Asymmetric Synthesis
The chirality transfer methods using sparteine ligands, as seen in hydrazone alkylations, could enable enantioselective synthesis of 4-methylnonan-3-ol’s stereoisomers . This would enhance its utility in asymmetric catalysis and drug development .
Green Chemistry Approaches
Adopting continuous flow systems and biocatalytic routes may reduce waste and energy consumption in large-scale synthesis, aligning with trends in sustainable pharmaceutical manufacturing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume